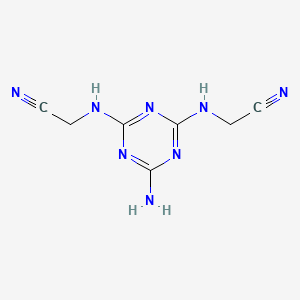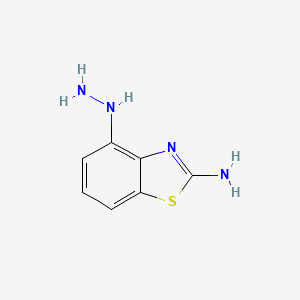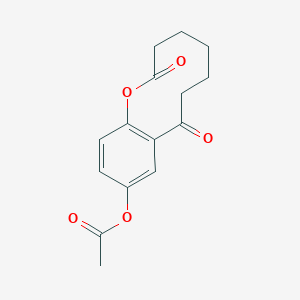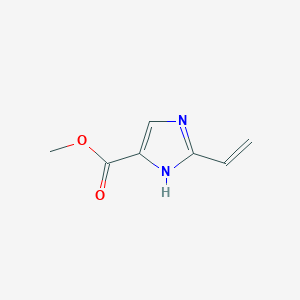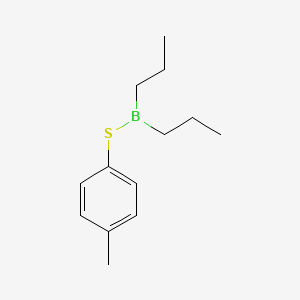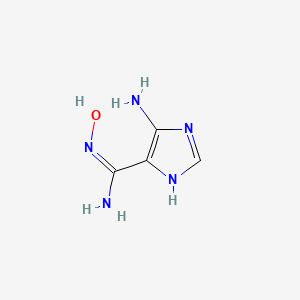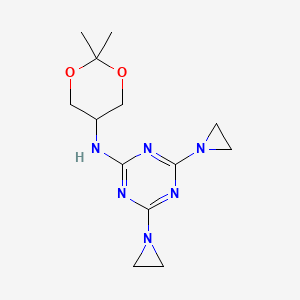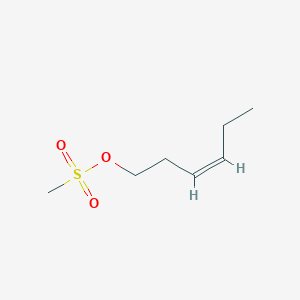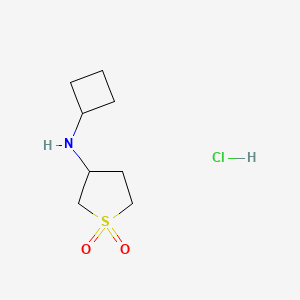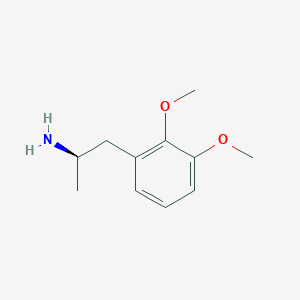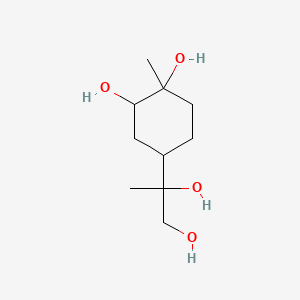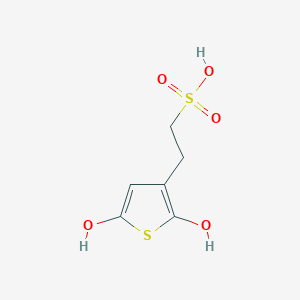
Hydroxylamine, N-fluoren-3-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine, N-fluoren-3-yl- is an organic compound with the molecular formula C13H11NO It is a derivative of hydroxylamine where the hydroxylamine nitrogen is bonded to a fluorenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxylamine, N-fluoren-3-yl- can be synthesized through several methods. One common approach involves the reaction of fluorenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
Industrial production of hydroxylamine, N-fluoren-3-yl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, advancements in catalytic processes and green chemistry principles are being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, N-fluoren-3-yl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitroso-fluorene or nitro-fluorene derivatives.
Reduction: Fluoren-3-ylamine.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
Hydroxylamine, N-fluoren-3-yl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: The compound is studied for its potential as a mutagenic agent due to its ability to modify nucleic acids.
Medicine: Research is ongoing to explore its potential as an antibacterial and antiviral agent.
Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism by which hydroxylamine, N-fluoren-3-yl- exerts its effects involves its ability to act as a nucleophile and participate in various chemical reactions. It can modify nucleic acids by forming adducts with DNA bases, leading to mutations. Additionally, its antibacterial activity is attributed to its ability to inhibit bacterial ribonucleotide reductase, an enzyme essential for DNA synthesis and repair .
Comparison with Similar Compounds
Hydroxylamine, N-fluoren-3-yl- can be compared with other hydroxylamine derivatives such as:
Hydroxylamine-O-sulfonic acid: Used in electrophilic amination reactions.
N-tert-butylhydroxylamine: Commonly used in organic synthesis.
N,N-dimethylhydroxylamine: Used as a reagent in various chemical reactions.
Uniqueness
What sets hydroxylamine, N-fluoren-3-yl- apart is its fluorenyl group, which imparts unique electronic and steric properties, making it a valuable reagent in organic synthesis and a potential candidate for various biological applications .
Properties
CAS No. |
51029-30-2 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
N-(9H-fluoren-3-yl)hydroxylamine |
InChI |
InChI=1S/C13H11NO/c15-14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8,14-15H,7H2 |
InChI Key |
WYOYIFLMPSCKAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)NO)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI)](/img/structure/B13795449.png)
